1-(4-chloro-2-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Description
1-(4-chloro-2-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C17H18ClN5 and its molecular weight is 327.82. The purity is usually 95%.
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Scientific Research Applications
Aurora Kinase Inhibition in Cancer Treatment
Research has shown that compounds structurally related to 1-(4-chloro-2-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine may inhibit Aurora A kinase, suggesting potential applications in cancer therapy (ロバート ヘンリー, ジェームズ, 2006).
Structural and Hydrogen Bonding Studies
The structural characteristics of similar compounds have been studied, revealing insights into their hydrogen bonding patterns. These structural features could be crucial for understanding their interactions and potential therapeutic applications (Jorge Trilleras et al., 2008).
Adenosine Receptor Antagonism
Pyrazolo[3,4-d]pyrimidine derivatives have been studied as antagonists for adenosine receptors, which can have implications in various pharmacological areas, including cardiovascular and neurodegenerative diseases (P. Baraldi et al., 2012).
Synthesis of Isoxazolines and Isoxazoles
The synthesis of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has been explored, indicating the versatility of this compound in organic synthesis and the potential for creating a wide range of pharmacologically active molecules (A. Rahmouni et al., 2014).
Exploration of Pharmacological Properties
Studies have explored various pharmacological properties of pyrazolo[3,4-d]pyrimidine derivatives, including their potential anti-inflammatory and antimicrobial activities. This highlights the broad spectrum of possible therapeutic uses for compounds based on this structure (A. Rahmouni et al., 2016).
Properties
IUPAC Name |
1-(4-chloro-2-methylphenyl)-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5/c1-12-9-13(18)5-6-15(12)23-17-14(10-21-23)16(19-11-20-17)22-7-3-2-4-8-22/h5-6,9-11H,2-4,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKWADUJADPFAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)N4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.